molecular formula C7H7Cl2NO3S B2799658 2,5-Dichloro-4-methoxybenzene-1-sulfonamide CAS No. 35517-57-8

2,5-Dichloro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2799658
CAS No.: 35517-57-8
M. Wt: 256.1
InChI Key: QTUCWSSCYXNPJH-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxybenzene-1-sulfonamide (CAS No.: 35517-57-8) is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a sulfonamide functional group at position 1. Its molecular formula is C₆H₁₁Cl₂NO₃S, with a molecular weight of 182.67 g/mol and a reported purity of 95% . The compound’s structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeting agents.

Properties

IUPAC Name

2,5-dichloro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUCWSSCYXNPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2,5-dichloro-4-methoxybenzene. This can be achieved through the reaction of 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methoxybenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

4-Methoxybenzenesulfonohydrazide
  • Structure : Lacks chlorine substituents; features a hydrazide (-NH-NH₂) group instead of a sulfonamide (-SO₂-NH₂).
  • Synthesis : Derived from 4-methoxybenzenesulfonyl chloride and hydrazine at 0°C in THF .
  • Key Differences :
    • The absence of chlorine substituents reduces electronegativity and steric bulk compared to 2,5-dichloro-4-methoxybenzene-1-sulfonamide.
    • The hydrazide group may alter hydrogen-bonding capacity and metabolic stability.
T-478 (N-[(2S)-1-([1,4′-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide)
  • Structure: Incorporates the target sulfonamide as a substructure but adds a bipiperidinyl-propanoyl moiety.
  • Function : Acts as a selective serotonin reuptake inhibitor (SSRI) candidate due to enhanced binding affinity from the bipiperidinyl group .
  • Key Differences: Increased molecular weight (~500 g/mol) improves target specificity but may reduce blood-brain barrier permeability.
Morpholin-4-ylpyrimidine Sulfonamides
  • Structure : Example: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide.
  • Key Differences: Substitution with morpholine and pyrimidine rings enhances π-stacking and hydrogen-bonding interactions.

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Methoxybenzenesulfonohydrazide T-478
Molecular Weight (g/mol) 182.67 218.25 (calculated) ~500
LogP (Predicted) 2.1 1.5 3.8
Hydrogen Bond Acceptors 4 5 7
Purity 95% Not reported Synthesized in-house
Key Functional Groups Cl, OCH₃, SO₂NH₂ OCH₃, SO₂NH-NH₂ Cl, OCH₃, SO₂NH₂, bipiperidinyl
  • Lipophilicity: The dichloro substitution in the target compound increases LogP (2.1 vs. 1.5 for 4-methoxybenzenesulfonohydrazide), enhancing membrane permeability .
  • Metabolic Stability : Sulfonamides generally exhibit higher stability than hydrazides, which are prone to hydrolysis .

Biological Activity

2,5-Dichloro-4-methoxybenzene-1-sulfonamide, also known as sulfonamide derivative, is an organic compound characterized by its unique chemical structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring with two chlorine atoms at the 2 and 5 positions, a methoxy group at the 4 position, and a sulfonamide group. This specific arrangement contributes to its reactivity and biological properties.

Structural Features Description
Benzene Ring Core structure with substitutions
Chlorine Atoms Enhances lipophilicity and biological activity
Methoxy Group Modulates electronic properties
Sulfonamide Group Key functional group for biological activity

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.
  • Anticancer Potential : Studies suggest that sulfonamides can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.
  • Antiviral Effects : Some derivatives have shown promise in antiviral applications, particularly against RNA viruses.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes critical for microbial survival, such as dihydropteroate synthase.
  • Receptor Modulation : The compound may bind to specific receptors in cells, altering signaling pathways that lead to various physiological responses.
  • Cell Cycle Interference : By affecting the mechanisms governing cell division, this compound can inhibit tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound or similar compounds:

  • A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • In anticancer research, one derivative was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, showcasing a strong selectivity index compared to non-cancerous cell lines .
  • Pharmacokinetic studies revealed that systemic dosing of related compounds resulted in measurable tissue levels in animal models, indicating potential for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
4-MethoxybenzenesulfonamideMethoxy group on benzeneAntibacterial properties
2-Chloro-N-(4-methylphenyl)benzenesulfonamideMethyl group instead of methoxyDifferent binding affinities
N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzeneAcetyl group additionPotentially enhanced lipophilicity

Q & A

Q. How to scale up reactions while maintaining reproducibility?

  • Process Optimization :
  • Flow Chemistry : Continuous sulfonation/amidation to minimize side reactions.
  • In-line Analytics : PAT tools (e.g., FTIR probes) for real-time monitoring .

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